molecular formula C14H19ClN2 B3078622 (1-Methyl-1H-pyrrol-2-ylmethyl)-phenethyl-amine hydrochloride CAS No. 1052536-01-2

(1-Methyl-1H-pyrrol-2-ylmethyl)-phenethyl-amine hydrochloride

Cat. No. B3078622
CAS RN: 1052536-01-2
M. Wt: 250.77 g/mol
InChI Key: XKQOSNYYBHXUOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-Methyl-1H-pyrrol-2-ylmethyl)-phenethyl-amine hydrochloride” is a chemical compound with the CAS Number: 1958064-71-5 . It has a molecular weight of 146.62 and a linear formula of C6H11ClN2 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “(1-Methyl-1H-pyrrol-2-ylmethyl)-phenethyl-amine hydrochloride” consists of a pyrrole ring with a methyl group attached to one of the nitrogen atoms . The compound also contains a phenethyl-amine group .


Physical And Chemical Properties Analysis

“(1-Methyl-1H-pyrrol-2-ylmethyl)-phenethyl-amine hydrochloride” is a solid at room temperature . It has a molecular weight of 146.62 and a linear formula of C6H11ClN2 .

Scientific Research Applications

1. Fluorescent Zn(II) Sensors in Biological Imaging

  • ZP9 and ZP10, containing a pyridyl-amine-pyrrole group, are fluorescent dyes used for Zn(II) sensing. They exhibit strong fluorescence enhancement upon Zn(II) binding and have shown efficacy in confocal microscopy for in vivo applications (Nolan et al., 2006).

Novel Routes in Chemical Synthesis

2. Chiral 1-(1H-Pyrrole) Derivatives Synthesis

  • Synthesis methods for enantiomerically pure 1-(1H-pyrrole) derivatives, with applications in chemical synthesis and pharmaceuticals (Jefford et al., 1996).

3. New Route to Trisubstituted Pyrroles

  • Innovative methods to produce 1,2,4-trisubstituted pyrroles, broadening the scope of pyrrole applications in synthetic chemistry (Friedrich et al., 2002).

Catalysis and Polymerization

4. Catalytic Applications of Palladacycles

  • Palladacycles with bi- and tridentate ligands, including pyridin-2-ylmethyl-1H-indole, demonstrate efficacy as catalysts in Suzuki–Miyaura coupling and other reactions (Singh et al., 2017).

5. Nickel(II) Catalyzed Oligomerization and Polymerization

  • Pyrazolylamine ligands, including ethyl-(1H-pyrrol-2-ylmethyl)-amine, enable nickel(II) catalyzed oligomerization or polymerization of ethylene, with outcomes varying based on co-catalyst and solvent (Obuah et al., 2014).

Supramolecular Chemistry

6. Pyrrole-2-carboxylate Dimer in Crystal Engineering

  • Discovery of a robust supramolecular synthon involving pyrrole-2-carboxylates, with implications in self-assembly and crystal engineering (Yin and Li, 2006).

Synthesis and Characterization

7. Aluminum and Zinc Complexes with Pyrrole-Based Ligands

  • Synthesis and characterization of aluminum and zinc complexes with pyrrole-based ligands, showcasing their potential in ring-opening polymerization of ɛ-caprolactone (Qiao et al., 2011).

8. Monoamine Oxidase Inhibitors from Pyrrole Derivatives

  • Development of new pyrrole derivatives as selective inhibitors of monoamine oxidase (MAO), with potential therapeutic applications (La Regina et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]-2-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2.ClH/c1-16-11-5-8-14(16)12-15-10-9-13-6-3-2-4-7-13;/h2-8,11,15H,9-10,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQOSNYYBHXUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CNCCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-1H-pyrrol-2-ylmethyl)-phenethyl-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Methyl-1H-pyrrol-2-ylmethyl)-phenethyl-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(1-Methyl-1H-pyrrol-2-ylmethyl)-phenethyl-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
(1-Methyl-1H-pyrrol-2-ylmethyl)-phenethyl-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
(1-Methyl-1H-pyrrol-2-ylmethyl)-phenethyl-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
(1-Methyl-1H-pyrrol-2-ylmethyl)-phenethyl-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
(1-Methyl-1H-pyrrol-2-ylmethyl)-phenethyl-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.